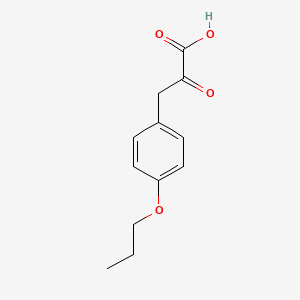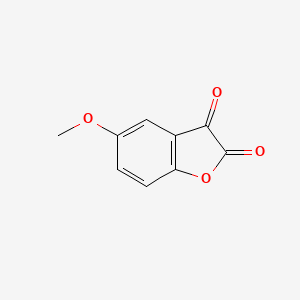
8-Bromo-5-fluorochroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-fluorochroman-2-one is a chemical compound with the molecular formula C9H6BrFO2. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Chromanone derivatives, including this compound, are often used as building blocks in the synthesis of novel lead compounds for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluorochroman-2-one typically involves the bromination and fluorination of chroman-2-one derivatives. One common method involves the reaction of 5-fluorochroman-2-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 8-position . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-fluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromanone derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
8-Bromo-5-fluorochroman-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel lead compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-fluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-6-fluorochroman-4-one: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Fluorochroman-4-one: Lacks the bromine atom, resulting in different chemical reactivity and applications.
Chroman-4-one: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
8-Bromo-5-fluorochroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C9H6BrFO2 |
|---|---|
Peso molecular |
245.04 g/mol |
Nombre IUPAC |
8-bromo-5-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6BrFO2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h2-3H,1,4H2 |
Clave InChI |
JDIZSMBXHHPIGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC2=C(C=CC(=C21)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)








![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

